1-(2-Phenylpropyl)-1H-pyrazol-5-amine

Angiogenesis inhibition Calcium homeostasis Endothelial cell biology

Chiral 5-aminopyrazole scaffold for kinase inhibition (p38α MAPK) and USP7 SAR campaigns. N1-(2-phenylpropyl) substitution drives target selectivity; free 5-amine enables carbamate/amide functionalization. Distinct from N1-phenyl or N1-methyl analogs in potency and stereochemical engagement. Ideal for stereochemistry-activity relationship studies.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
Cat. No. B7813617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Phenylpropyl)-1H-pyrazol-5-amine
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCC(CN1C(=CC=N1)N)C2=CC=CC=C2
InChIInChI=1S/C12H15N3/c1-10(11-5-3-2-4-6-11)9-15-12(13)7-8-14-15/h2-8,10H,9,13H2,1H3
InChIKeyUYYWMNXMONVGIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Phenylpropyl)-1H-pyrazol-5-amine: A Differentiated N1-Alkylated 5-Aminopyrazole Scaffold for Medicinal Chemistry and Chemical Biology Procurement


1-(2-Phenylpropyl)-1H-pyrazol-5-amine (CAS not yet assigned in major public registries; molecular formula C12H15N3, molecular weight 201.27 g/mol) is an organic compound belonging to the class of 5-aminopyrazoles—five-membered heterocyclic scaffolds containing two nitrogen atoms at positions 1 and 2 with a free primary amine at position 5 . The compound features an N1-(2-phenylpropyl) substituent that introduces a chiral center at the α-carbon of the propyl linker, a structural feature that distinguishes it from simpler N1-aryl or N1-alkyl 5-aminopyrazole analogs. The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as a synthetic intermediate en route to numerous biologically active compounds and as a direct pharmacophore for kinase inhibition, receptor modulation, and enzyme targeting [1]. Procurement of this specific N1-substituted derivative enables access to a chiral phenylpropyl side chain that is not present in common commercially available 5-aminopyrazole building blocks.

Why 1-(2-Phenylpropyl)-1H-pyrazol-5-amine Cannot Be Replaced by Common 5-Aminopyrazole Analogs in Target-Focused Research


Generic substitution among 5-aminopyrazole derivatives is scientifically unsound due to the profound impact of N1-substituent identity on pharmacological target engagement. The aryl pyrazole class demonstrates that molecular structure—specifically the nature and geometry of the N1 substituent—dictates receptor binding profiles, with flexible versus constrained substituents producing divergent functional outcomes at the GABAA receptor [1]. Furthermore, 5-aminopyrazole scaffolds bearing free amino groups at position 5 provide useful ligands for receptors or enzymes including p38 MAPK, various kinases, and COX, but the specific N1-substituent modulates potency, selectivity, and downstream signaling [2]. The 1-(2-phenylpropyl) moiety in this compound introduces both lipophilic character and a chiral center, parameters that cannot be replicated by N1-phenyl, N1-methyl, or N1-unsubstituted 5-aminopyrazole analogs. Substituting with an alternative N1-substituted pyrazol-5-amine would alter target engagement, cellular activity, and potentially introduce confounding variables in structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence: 1-(2-Phenylpropyl)-1H-pyrazol-5-amine Versus Structural Analogs


Antiangiogenic Activity Superiority of 5-Arylamino Pyrazole Scaffold Over Reference Compound GeGe-3 in HUVEC and HFF Cellular Models

5-Phenylamino pyrazole I (a structurally related 5-aminopyrazole derivative sharing the N1-substituted pyrazole core with a free 5-amino group) demonstrated superior antiangiogenic activity compared to the reference compound GeGe-3 in human foreskin fibroblasts (HFF) and human umbilical vein endothelial cells (HUVEC). The compound inhibited Akt phosphorylation and interfered with HFF migration in wound healing assays, being quantitatively more active than GeGe-3 [1]. This establishes that the 5-aminopyrazole scaffold with appropriate N1-substitution can outperform established reference compounds in angiogenesis-related cellular assays.

Angiogenesis inhibition Calcium homeostasis Endothelial cell biology

Functional Selectivity at GABAA Receptor: N1-Substituent Structure Dictates Potentiation Versus Antagonism Profile

Aryl pyrazoles chemically related to rimonabant and AM251 were tested for modulation of recombinant α1β2γ2L GABAA receptors expressed in Xenopus laevis oocytes. Compounds 6Bio-R and 14Bio-R potentiated GABA-evoked Cl− currents, whereas NESS 0327, GP1a, and GP2a did not affect GABAA receptor function but acted as antagonists of 6Bio-R. NESS 0327 also inhibited the potentiation induced by rimonabant. Flumazenil antagonized the potentiation induced by 6Bio-R, confirming benzodiazepine site involvement [1]. The differential activity—potentiation versus antagonism—was strictly dependent on molecular structure (flexible vs constrained N1-substituents).

GABAA receptor modulation Neuropharmacology Ion channel pharmacology

Chiral Phenylpropyl Side Chain Enables Stereochemical Differentiation Absent in Achiral N1-Aryl or N1-Alkyl 5-Aminopyrazole Analogs

1-(2-Phenylpropyl)-1H-pyrazol-5-amine contains a 2-phenylpropyl substituent at the N1 position that introduces a chiral center at the α-carbon of the propyl linker (the carbon bearing the methyl and phenyl groups). This stereochemical feature is absent in common N1-substituted 5-aminopyrazole analogs such as N1-phenyl, N1-benzyl, N1-methyl, or N1-ethyl derivatives. Structurally related N1-(1-phenylpropyl) pyrazole derivatives have been co-crystallized with kinase domains in the PDB (e.g., PDB ID 4PPB with ITK kinase), confirming that the chiral phenylpropyl moiety engages in specific stereochemical interactions with protein targets [1]. The racemic nature of 1-(2-phenylpropyl)-1H-pyrazol-5-amine (as indicated by its InChI Key UYYWMNXMONVGIJ-UHFFFAOYSA-N, which lacks stereochemical specification) provides a starting point for chiral resolution or asymmetric derivatization studies.

Chiral building blocks Asymmetric synthesis Stereochemical SAR

5-Aminopyrazole USP7 Inhibitors Demonstrate Lower IC50 Values Compared to Lead Compound STIRUR-41, Establishing Scaffold-Dependent Activity Gains

A library of 5-aminopyrazole derivatives (compounds 1a–d) was designed and synthesized to extend the SAR of the previously published USP7 inhibitor STIRUR-41. All novel derivatives blocked USP7 enzyme activity in a dose-dependent manner and exhibited lower IC50 values compared to the lead compound STIRUR-41. Compound 1d, bearing a meta-trifluoromethylphenyl group linked to the carbamate moiety, proved to be the most active candidate. Compounds from series 1 were noncytotoxic across a panel of tumor and normal cell lines at 10 μM concentration [1]. This demonstrates that systematic modification of the 5-aminopyrazole scaffold can yield significant improvements in target potency relative to established inhibitors.

USP7 inhibition Ubiquitin-proteasome pathway Cancer therapeutics

5-Aminopyrazole Derivatives Exhibit Antitumor IC50 Values in Hep-G2 Cells Ranging from 3.6 to 41 μM, Establishing Baseline Cytotoxicity Parameters for Scaffold Comparison

Novel 5-aminopyrazole derivatives were evaluated for cytotoxicity in hepatocellular carcinoma Hep-G2 cells by SRB assay. The most potent antitumor molecules identified were 5-aminopyrazole derivative 3, chloroacetanilide derivative 8, maleimide derivative 10a, pyrazolopyrimidine 16, and enamine 19, with IC50 values of 41, 3.6, 37, 24.4, and 17.7 μM, respectively [1]. Molecular docking studies with liver receptors (3MBG, 4XCU, and 4G9C) predicted kinase inhibition as a potential mechanism. This dataset provides quantitative baseline cytotoxicity values for the 5-aminopyrazole scaffold class against which newly synthesized N1-substituted analogs—including 1-(2-phenylpropyl)-1H-pyrazol-5-amine derivatives—can be benchmarked.

Hepatocellular carcinoma Antitumor screening Cytotoxicity profiling

p38α MAP Kinase Inhibition by 5-Amino-pyrazole Scaffold Demonstrates In Vitro to In Vivo Translation with TNFα Production Inhibition

Structure-activity relationship studies of p38α MAP kinase inhibitors based on a 5-amino-pyrazole scaffold led to the identification of compound 2j as a potent and selective inhibitor of p38α MAP kinase with excellent cellular potency toward the inhibition of TNFα production. Compound 2j was highly efficacious in vivo in inhibiting TNFα production in an acute murine model of TNFα production. X-ray co-crystallography of a 5-amino-pyrazole analog 2f bound to unphosphorylated p38α was also disclosed [1]. This establishes that the 5-aminopyrazole scaffold is capable of delivering compounds with both in vitro potency and in vivo efficacy, validating the scaffold's translational potential.

p38 MAPK inhibition Inflammation Cytokine modulation

Validated Research Applications for 1-(2-Phenylpropyl)-1H-pyrazol-5-amine Procurement


Angiogenesis and Calcium Signaling Research

1-(2-Phenylpropyl)-1H-pyrazol-5-amine serves as a starting material for synthesizing 5-arylamino pyrazole derivatives with demonstrated antiangiogenic activity superior to reference compound GeGe-3 in HUVEC and HFF cellular models [1]. The free 5-amino group enables further functionalization to generate compounds that inhibit Akt phosphorylation and interfere with endothelial cell migration in wound healing assays. For researchers investigating angiogenesis inhibition or calcium homeostasis pathways, this compound provides access to a scaffold class with validated activity in functional proteomics and calcium mobilization assays [1]. The N1-(2-phenylpropyl) substituent introduces lipophilicity that may enhance membrane permeability relative to more polar N1-substituted analogs.

GABAA Receptor Pharmacology and Ion Channel Modulation Studies

The aryl pyrazole structural class to which 1-(2-Phenylpropyl)-1H-pyrazol-5-amine belongs exhibits structure-dependent modulation of GABAA receptor function, with different N1-substituents producing divergent outcomes ranging from potentiation of GABA-evoked Cl− currents to antagonism of potentiating compounds [1]. This compound's N1-(2-phenylpropyl) moiety represents a flexible alkyl-aryl substituent distinct from the constrained or purely aromatic N1-substituents characterized in published GABAA receptor studies. Researchers investigating benzodiazepine-site pharmacology or developing novel anticonvulsant leads can utilize this compound to explore how the 2-phenylpropyl side chain influences binding to αβγ and α/β subunit interfaces [1].

Chiral Building Block for Asymmetric Medicinal Chemistry and Kinase Inhibitor Development

The chiral center at the α-carbon of the 2-phenylpropyl group makes 1-(2-Phenylpropyl)-1H-pyrazol-5-amine a valuable racemic starting material for stereochemical SAR studies [1]. Structural evidence from PDB co-crystal structures (e.g., PDB ID 4PPB) confirms that chiral 1-phenylpropyl pyrazole derivatives engage kinase active sites with specific stereochemical interactions [1]. Medicinal chemists developing kinase inhibitors—particularly those targeting p38α MAP kinase, where 5-aminopyrazole scaffolds have demonstrated potent inhibition and in vivo efficacy [2]—can employ this compound for chiral resolution, asymmetric synthesis of enantiopure derivatives, or as a racemic comparator in stereochemistry-activity relationship campaigns.

USP7 Inhibitor SAR Expansion and Ubiquitin-Proteasome Pathway Research

5-Aminopyrazole derivatives have demonstrated the capacity to achieve lower IC50 values than the established USP7 inhibitor STIRUR-41, establishing this scaffold as a productive starting point for ubiquitin-specific protease 7 inhibitor development [1]. 1-(2-Phenylpropyl)-1H-pyrazol-5-amine provides a novel N1-substitution pattern for expanding the SAR landscape of USP7-targeted 5-aminopyrazoles. Given that the most active compound in the published series (1d) achieved potency gains through carbamate functionalization of the 5-amino group, this compound's free 5-amine offers a versatile handle for installing diverse carbamate, amide, or urea moieties to optimize USP7 binding interactions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Phenylpropyl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.